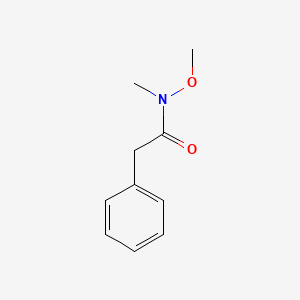

N-methoxy-N-methyl-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLGWAFOSVGKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439552 | |

| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95092-10-7 | |

| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methyl-2-phenylacetamide, a member of the Weinreb amide class of compounds, serves as a crucial intermediate in modern organic synthesis. Its unique structural features allow for the controlled formation of carbon-carbon bonds, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide, complete with experimental protocols and a representative synthesis workflow, to support its application in research and development.

Physicochemical Properties

The key physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation development.

| Property | Value | Source |

| IUPAC Name | N-methoxy-N-methyl-2-phenylacetamide | [2][3] |

| CAS Number | 95092-10-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 254.0 ± 33.0 °C (Predicted) | [1] |

| Density | 1.079 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide | [1] |

| Storage | Sealed in a dry place at room temperature |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer[4]

-

Mortar and pestle

Procedure:

-

A small sample of N-methoxy-N-methyl-2-phenylacetamide is finely powdered using a mortar and pestle.[4]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.[4]

Boiling Point Determination (Thiele Tube Method)

For liquid compounds or those that can be melted without decomposition, the boiling point is a fundamental physical constant.[6][7]

Apparatus:

-

Thiele tube[6]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)[6]

-

Thermometer[6]

-

Heating source (e.g., Bunsen burner or heating mantle)[6]

-

Mineral oil or silicone oil

Procedure:

-

The Thiele tube is filled with a high-boiling point liquid, such as mineral or silicone oil.

-

A small amount of N-methoxy-N-methyl-2-phenylacetamide is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[6]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube, and the side arm is gently heated.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is crucial for its purification, formulation, and biological applications.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

A small, accurately weighed amount of N-methoxy-N-methyl-2-phenylacetamide (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a specific solvent (e.g., 1 mL of ethanol, chloroform, dimethyl sulfoxide, water) is added to each test tube.[8]

-

The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).[8]

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration.

-

If undissolved solid remains, the compound is classified as sparingly soluble or insoluble.

-

This process can be quantified to determine the exact solubility by gradually adding more solute until saturation is reached.

Synthesis Workflow

References

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of N-methoxy-N-methyl-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-methoxy-N-methyl-2-phenylacetamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics and serve as a reference for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methoxy-N-methyl-2-phenylacetamide. These predictions were generated using validated computational algorithms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H |

| 3.75 | s | 2H | Ph-CH ₂-C=O |

| 3.70 | s | 3H | N-O-CH ₃ |

| 3.20 | s | 3H | N-CH ₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 172.5 | C =O |

| 135.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.8 | Ar-C H |

| 127.0 | Ar-C H |

| 61.5 | N-O-C H₃ |

| 40.0 | Ph-C H₂-C=O |

| 32.5 | N-C H₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2970 - 2930 | Medium | C-H stretch (aliphatic) |

| 1665 | Strong | C=O stretch (amide) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| 1400 | Medium | C-H bend (aliphatic) |

| 1180 | Medium | C-N stretch |

| 1030 | Medium | N-O stretch |

| 740, 700 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 179 | 40 | [M]⁺ |

| 120 | 100 | [M - N(OCH₃)CH₃]⁺ |

| 91 | 80 | [C₇H₇]⁺ (tropylium ion) |

| 61 | 30 | [N(OCH₃)CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methoxy-N-methyl-2-phenylacetamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of N-methoxy-N-methyl-2-phenylacetamide and the relationship between the different spectroscopic techniques.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to the Synthesis of N-methoxy-N-methyl-2-phenylacetamide from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide of significant interest as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] This document details the primary synthetic routes from phenylacetic acid, offering in-depth experimental protocols, quantitative data, and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is a valuable building block in organic chemistry. Its utility stems from the stability of the N-methoxy-N-methylamide functionality, which allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols. This characteristic makes it a crucial intermediate in the synthesis of complex molecules, including various drug candidates and natural products.[1][2]

This guide focuses on the synthesis of N-methoxy-N-methyl-2-phenylacetamide starting from the readily available precursor, phenylacetic acid. Two primary and reliable methods will be discussed in detail:

-

Method A: Activation of phenylacetic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

-

Method B: Direct coupling of phenylacetic acid with N,O-dimethylhydroxylamine hydrochloride using carbodiimide coupling agents.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for the target compound, N-methoxy-N-methyl-2-phenylacetamide, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 82-84 °C | [1] |

| Solubility | Soluble in many organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide.[1] | |

| CAS Number | 95092-10-7 | [3] |

Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectra available through public databases. | [3] |

| GC-MS | Mass spectrometry data available. | [3] |

Table 2: Spectroscopic Data for N-methoxy-N-methyl-2-phenylacetamide

Synthetic Pathways and Methodologies

The synthesis of N-methoxy-N-methyl-2-phenylacetamide from phenylacetic acid involves the formation of an amide bond between the carboxylic acid and N,O-dimethylhydroxylamine. This can be achieved through several strategies, with the most common and effective being the activation of the carboxylic acid.

Method A: Acid Chloride Formation Followed by Amidation

This two-step approach first involves the conversion of phenylacetic acid to the more reactive phenylacetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide.

Diagram 1: Synthetic pathway for Method A.

Method B: Direct Amide Coupling

This method facilitates the direct formation of the amide bond between phenylacetic acid and N,O-dimethylhydroxylamine hydrochloride in a one-pot procedure. This is made possible by the use of coupling agents that activate the carboxylic acid in situ. Common coupling agents for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

Diagram 2: Synthetic pathway for Method B.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-methoxy-N-methyl-2-phenylacetamide from phenylacetic acid based on established methodologies for Weinreb amide formation.

Method A: Via Phenylacetyl Chloride

Step 1: Synthesis of Phenylacetyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), add phenylacetic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-methoxy-N-methyl-2-phenylacetamide

-

In a separate round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), to the solution.

-

To this mixture, add the freshly prepared phenylacetyl chloride (1.0 eq) dropwise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-methoxy-N-methyl-2-phenylacetamide.

Method B: Direct Coupling with EDC/HOBt

-

To a round-bottom flask containing a magnetic stirrer, dissolve phenylacetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq), to the reaction mixture.

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-methoxy-N-methyl-2-phenylacetamide.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of N-methoxy-N-methyl-2-phenylacetamide.

References

In-Depth Technical Guide: N-methoxy-N-methyl-2-phenylacetamide (CAS: 95092-10-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features allow for the controlled formation of carbon-carbon bonds, making it a valuable precursor for the synthesis of complex molecules, including ketones, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its potential biological significance based on the activities of related phenylacetamide derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of N-methoxy-N-methyl-2-phenylacetamide is presented below for easy reference.

| Property | Value |

| CAS Number | 95092-10-7 |

| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] |

| Molecular Weight | 179.22 g/mol [1][2] |

| IUPAC Name | N-methoxy-N-methyl-2-phenylacetamide[1][4] |

| Appearance | Colorless to pale yellow crystalline solid or liquid[3] |

| Melting Point | 82-84 °C |

| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. |

| Storage Temperature | Room temperature, sealed in a dry environment[4] |

Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide.

| Data Type | Key Features |

| ¹H NMR | No specific data found in search results. |

| ¹³C NMR | No specific data found in search results. |

| Mass Spectrometry | No specific data found in search results. |

| Infrared (IR) | No specific data found in search results. |

Table 2: Spectroscopic Data Summary for N-methoxy-N-methyl-2-phenylacetamide. Note: While specific spectral data was not available in the search results, typical spectroscopic features would include signals corresponding to the phenyl, acetyl, N-methyl, and N-methoxy groups.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and subsequent reaction of N-methoxy-N-methyl-2-phenylacetamide. These protocols are based on established procedures for Weinreb amide synthesis and ketone formation.[5][6]

Synthesis of N-methoxy-N-methyl-2-phenylacetamide

This protocol describes the synthesis from phenylacetic acid using a carbodiimide coupling agent.

Materials:

-

Phenylacetic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of phenylacetic acid (1.0 equivalent) in anhydrous DCM or THF at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and TEA or DIPEA (1.2 equivalents).

-

Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis Workflow

Purification Protocols

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by TLC analysis.[7][8][9]

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

3.2.2. Recrystallization

-

Solvent System: A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10][11][12]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Synthesis of Ketones via Weinreb Ketone Synthesis

This protocol describes the reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard reagent to form a ketone.[5][6][13][14]

Materials:

-

N-methoxy-N-methyl-2-phenylacetamide

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask and cool to 0 °C.

-

Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution via a dropping funnel.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ketone.

-

Purify the crude product by column chromatography or recrystallization as needed.

Ketone Synthesis Workflow

Biological Significance and Potential Applications

While specific biological studies on N-methoxy-N-methyl-2-phenylacetamide are limited, the broader class of phenylacetamide derivatives has demonstrated significant potential in drug discovery, particularly in oncology.

Anticancer Activity and Apoptosis Induction

Numerous studies have reported the cytotoxic and pro-apoptotic effects of phenylacetamide derivatives against various cancer cell lines.[15][16][17][18][19][20] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.

Key Signaling Pathways:

-

Intrinsic (Mitochondrial) Pathway: Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.[15][17][18][21] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.

-

Extrinsic (Death Receptor) Pathway: Some studies suggest that phenylacetamide derivatives can also activate the extrinsic apoptotic pathway through the upregulation of Fas ligand (FasL).[15][17][18]

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[15][17][18][22][23][24][25][26] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis Signaling Pathway

Conclusion

N-methoxy-N-methyl-2-phenylacetamide is a valuable and versatile chemical intermediate. Its utility in the reliable synthesis of ketones via the Weinreb ketone synthesis makes it an important tool for medicinal chemists and researchers in drug development. Furthermore, the established anticancer and pro-apoptotic activities of the broader class of phenylacetamide derivatives suggest that this compound and its analogues are promising scaffolds for the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this important molecule.

References

- 1. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methoxy-N-Methyl-2-phenylacetaMide | 95092-10-7 [chemicalbook.com]

- 3. CAS 95092-10-7: Benzeneacetamide, N-methoxy-N-methyl- [cymitquimica.com]

- 4. N-Methoxy-N-methyl-2-phenylacetamide | 95092-10-7 [sigmaaldrich.com]

- 5. Contact Support [mychemblog.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. mt.com [mt.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Weinreb Ketone Synthesis [organic-chemistry.org]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-methoxy-N-methyl-2-phenylacetamide

This guide provides essential physicochemical data for N-methoxy-N-methyl-2-phenylacetamide, a compound of interest to researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental molecular properties of N-methoxy-N-methyl-2-phenylacetamide are summarized below.

| Property | Value |

| Molecular Formula | C10H13NO2[1][2] |

| Molar Mass | 179.22 g/mol [1][2] |

Structural Representation

The molecular structure of N-methoxy-N-methyl-2-phenylacetamide consists of a central acetamide backbone with a phenyl group attached to the acetyl methyl group, and methoxy and methyl substituents on the amide nitrogen. The logical relationship between these core functional groups is illustrated in the following diagram.

Caption: Logical connectivity of functional groups in N-methoxy-N-methyl-2-phenylacetamide.

References

An In-depth Technical Guide on the Solubility and Stability of N-methoxy-N-methyl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the preparation of ketones and in drug discovery.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a pharmaceutical intermediate. This technical guide provides a comprehensive overview of the available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility and stability determination, and discusses potential degradation pathways based on its chemical structure and analogy to related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

N-methoxy-N-methyl-2-phenylacetamide is a colorless to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 82-84 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Solubility Profile

Qualitative Solubility

N-methoxy-N-methyl-2-phenylacetamide is reported to be soluble in several organic solvents. A summary of its qualitative solubility is presented in Table 2.

Table 2: Qualitative Solubility of N-methoxy-N-methyl-2-phenylacetamide

| Solvent | Solubility | Source |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Quantitative Solubility Data

Table 3: Quantitative Solubility of N-methoxy-N-methyl-2-phenylacetamide (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Isopropanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |

Stability Profile

The stability of N-methoxy-N-methyl-2-phenylacetamide is a critical parameter for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations. While specific stability data is not available, this section discusses potential degradation pathways and provides a framework for systematic stability testing.

Potential Degradation Pathways

Based on the structure of N-methoxy-N-methyl-2-phenylacetamide, the following degradation pathways are plausible:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of N-methoxy-N-methylamine and phenylacetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. The specific degradation products would need to be identified through experimental studies.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. The phenylacetamide moiety could be susceptible to photolytic reactions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][4] A summary of recommended stress conditions is provided in Table 4.

Table 4: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the amide bond |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Hydrolysis of the amide bond |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the phenyl ring or other susceptible groups |

| Thermal Degradation | 80 °C for 48-72 hours (solid state) | Various decomposition pathways |

| Photostability | ICH Q1B option 2 (cool white and near UV lamps) | Photolytic cleavage or rearrangement |

Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of N-methoxy-N-methyl-2-phenylacetamide in various solvents.

4.1.1. Materials and Equipment

-

N-methoxy-N-methyl-2-phenylacetamide (solid)

-

Selected solvents (e.g., water, ethanol, phosphate buffer)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

4.1.2. Procedure

-

Add an excess amount of solid N-methoxy-N-methyl-2-phenylacetamide to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-methoxy-N-methyl-2-phenylacetamide in the diluted sample using a validated HPLC-UV method (see Section 4.3).

-

Calculate the solubility in mg/mL and mol/L, accounting for the dilution factor.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Kinetics and mechanism of large rate enhancement in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-methoxy-N-methyl-2-phenylacetamide in Weinreb Ketone Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role and application of N-methoxy-N-methyl-2-phenylacetamide, a specific Weinreb amide, in the renowned Weinreb ketone synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the synthesis, mechanism, and practical application of this versatile reagent.

Introduction: The Weinreb Ketone Synthesis - A Paradigm of Controlled Acylation

The Weinreb ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones from carboxylic acid derivatives.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this reaction circumvents the common issue of over-addition of organometallic reagents to acyl compounds, which typically leads to the formation of tertiary alcohols.[2][3] The key to this controlled reactivity lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] N-methoxy-N-methyl-2-phenylacetamide is a prime example of such an amide, derived from phenylacetic acid.

The exceptional utility of the Weinreb amide stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium reagent).[1] This intermediate is stable at low temperatures and prevents the addition of a second equivalent of the nucleophile.[2] Subsequent acidic workup then liberates the desired ketone in high purity.[3] The reliability, mild reaction conditions, and broad functional group tolerance have established the Weinreb ketone synthesis as a vital tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

Synthesis of N-methoxy-N-methyl-2-phenylacetamide

The preparation of N-methoxy-N-methyl-2-phenylacetamide can be efficiently achieved through the reaction of a phenylacetic acid derivative, most commonly phenylacetyl chloride, with N,O-dimethylhydroxylamine hydrochloride. A variety of coupling reagents and conditions can be employed for this transformation.[2]

Experimental Protocol: Synthesis from Phenylacetyl Chloride

This protocol is adapted from established procedures for the synthesis of Weinreb amides from acid chlorides.[4]

Materials:

-

Phenylacetyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, slowly add pyridine or triethylamine (2.2 equivalents).

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-methoxy-N-methyl-2-phenylacetamide.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Table 1: Representative Quantitative Data for the Synthesis of N-methoxy-N-methyl-2-phenylacetamide

| Parameter | Value |

| Starting Material | Phenylacetyl Chloride |

| Reagent | N,O-dimethylhydroxylamine hydrochloride |

| Base | Pyridine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 85 - 95% |

Weinreb Ketone Synthesis using N-methoxy-N-methyl-2-phenylacetamide

N-methoxy-N-methyl-2-phenylacetamide serves as an excellent precursor for the synthesis of a variety of ketones. The following protocol details a general procedure for its reaction with a Grignard reagent.

Experimental Protocol: Reaction with a Grignard Reagent

This protocol outlines a general procedure for the Weinreb ketone synthesis.[3]

Materials:

-

N-methoxy-N-methyl-2-phenylacetamide

-

Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude ketone by column chromatography on silica gel or distillation.

Table 2: Representative Quantitative Data for Weinreb Ketone Synthesis

| Parameter | Value |

| Starting Material | N-methoxy-N-methyl-2-phenylacetamide |

| Reagent | Methylmagnesium bromide (example) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 75 - 90% |

Reaction Mechanisms and Workflows

Synthesis of N-methoxy-N-methyl-2-phenylacetamide

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the hydroxylamine hydrochloride, and the resulting free amine attacks the electrophilic carbonyl carbon of the phenylacetyl chloride.

Weinreb Ketone Synthesis

The core of the Weinreb synthesis lies in the chelation-stabilized tetrahedral intermediate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Weinreb ketone synthesis.

Conclusion

N-methoxy-N-methyl-2-phenylacetamide is a highly effective and versatile Weinreb amide that plays a crucial role in the controlled synthesis of ketones. Its straightforward preparation and the stability of the chelated intermediate it forms during the Weinreb reaction make it an invaluable tool for organic chemists. The methodologies and data presented in this guide underscore the reliability and broad applicability of this reagent in the synthesis of complex molecular architectures, which is of particular importance in the fields of medicinal chemistry and drug discovery. The continued application of N-methoxy-N-methyl-2-phenylacetamide and other Weinreb amides is expected to facilitate the development of novel and efficient synthetic routes to a wide array of valuable compounds.

References

A Guide to the Weinreb-Nahm Ketone Synthesis: Mechanism and Application with N-methoxy-N-methyl-2-phenylacetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the Weinreb-Nahm ketone synthesis, a cornerstone reaction in modern organic chemistry for the formation of carbon-carbon bonds.[1] The document focuses on the core mechanism of the reaction, specifically utilizing N-methoxy-N-methyl-2-phenylacetamide as the substrate. It details the advantages of this method, particularly its ability to prevent the over-addition of organometallic reagents, a common issue with other acyl compounds.[1] Included are detailed experimental protocols, illustrative quantitative data, and visualizations of the reaction mechanism and experimental workflow to support researchers in the practical application of this versatile synthetic tool.

Introduction to the Weinreb-Nahm Ketone Synthesis

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis is a highly reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives.[1] The reaction involves the treatment of an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, with an organometallic reagent, such as a Grignard or organolithium reagent.[1]

The primary advantage of the Weinreb-Nahm synthesis lies in its chemoselectivity. Unlike reactions with more reactive acylating agents like acid chlorides or esters, the Weinreb amide avoids the common problem of over-addition, where two equivalents of the nucleophile add to form a tertiary alcohol instead of the desired ketone.[1][2] This selectivity is attributed to the formation of a stable tetrahedral intermediate, which resists further reaction until acidic workup.[3][4] Consequently, the Weinreb ketone synthesis has become a widely used tool in the synthesis of complex natural products and pharmaceutical agents.[1]

Core Reaction Mechanism

The efficacy of the Weinreb-Nahm reaction hinges on the unique stability of the intermediate formed upon nucleophilic attack. The mechanism, originally proposed by Weinreb and Nahm, involves two key stages:

-

Nucleophilic Addition and Chelation: An organometallic reagent (e.g., a Grignard reagent, R'-MgX) adds to the carbonyl carbon of the Weinreb amide (N-methoxy-N-methyl-2-phenylacetamide). This forms a tetrahedral intermediate.[1] The crucial feature of this intermediate is its stabilization through chelation: the magnesium atom coordinates with both the newly formed oxyanion and the oxygen of the N-methoxy group, forming a stable five-membered ring.[3][4]

-

Collapse upon Acidic Workup: This chelated intermediate is stable at low temperatures and does not spontaneously collapse.[1] Upon the introduction of an aqueous acid during workup, the chelate is protonated and subsequently breaks down, eliminating the N-methoxy-N-methylamine moiety and yielding the final ketone product.

The stability of this intermediate is the key to preventing the second nucleophilic addition that plagues reactions with esters or acid chlorides.

Caption: Reaction mechanism of the Weinreb-Nahm ketone synthesis.

Experimental Design and Workflow

The synthesis of a target ketone using this methodology typically follows a two-step sequence: first, the preparation of the Weinreb amide from a suitable carboxylic acid derivative, followed by the reaction with the organometallic reagent.

Synthesis of N-methoxy-N-methyl-2-phenylacetamide

The Weinreb amide starting material is commonly prepared from the corresponding carboxylic acid or, more frequently, the acid chloride. Phenylacetyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[5]

Ketone Synthesis

The purified Weinreb amide is then dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) before the dropwise addition of the organometallic reagent. The reaction is stirred at this temperature to allow for the formation of the stable intermediate, after which it is quenched with an aqueous acid solution.

Caption: General experimental workflow for Weinreb ketone synthesis.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates and scale.

Protocol 1: Synthesis of N-methoxy-N-methyl-2-phenylacetamide

This protocol is adapted from a general procedure for Weinreb amide synthesis.[5]

-

To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Add anhydrous dichloromethane (DCM) as the solvent, followed by cooling the mixture to 0 °C in an ice bath.

-

Slowly add a suitable base, such as triethylamine or pyridine (2.2 equivalents), and stir for 10-15 minutes.

-

In a separate flask, dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the stirring amine mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography (if necessary) to yield pure N-methoxy-N-methyl-2-phenylacetamide.

Protocol 2: Synthesis of 1,3-diphenylpropan-2-one

This protocol for the reaction of the Weinreb amide with an organometallic reagent is based on a general example.

-

Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in dry tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to –78 °C using a dry ice/acetone bath.

-

Slowly add benzylmagnesium chloride (1.1 equivalents, as a solution in THF) dropwise via syringe.

-

Stir the resulting solution at –78 °C for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to afford the target ketone.

Quantitative Data

While specific experimental data for the reaction of N-methoxy-N-methyl-2-phenylacetamide is not widely published, the Weinreb-Nahm synthesis is known for its high efficiency and functional group tolerance.[1][6] The following table provides illustrative data for the reaction of N-methoxy-N-methyl-2-phenylacetamide with various organometallic reagents, reflecting typical yields for this class of reaction.

| Entry | Organometallic Reagent (R'-M) | Product | Illustrative Yield (%) |

| 1 | Methylmagnesium Bromide | 1-phenylpropan-2-one | 88 |

| 2 | Phenylmagnesium Bromide | 1,2-diphenyl-ethanone | 92 |

| 3 | Vinylmagnesium Bromide | 1-phenylbut-3-en-2-one | 85 |

| 4 | n-Butyllithium | 1-phenylhexan-2-one | 83 |

Note: The values presented in this table are representative examples and not experimentally derived data for this specific substrate. Actual yields may vary based on reaction conditions and scale.

Conclusion

The Weinreb-Nahm ketone synthesis remains a powerful and indispensable tool in organic synthesis. Its key advantage—the formation of a stable, chelated tetrahedral intermediate that prevents over-addition—allows for the clean and high-yielding synthesis of ketones from a wide range of organometallic reagents.[1][3] The application of this method to substrates like N-methoxy-N-methyl-2-phenylacetamide enables the straightforward construction of complex molecular architectures, making it highly valuable for professionals in drug discovery and development. The reliability and functional group tolerance of the reaction ensure its continued prominence in both academic research and industrial applications.[6]

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

N-Methoxy-N-Methyl-2-Phenylacetamide: A Versatile Precursor for Key Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methoxy-N-methyl-2-phenylacetamide, a specialized Weinreb amide, serves as a critical and highly stable precursor in the synthesis of key pharmaceutical intermediates. Its unique chemical properties allow for the controlled and high-yield production of phenylacetaldehydes and phenyl ketones, structural motifs prevalent in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its synthesis, reactivity, and potential applications in pharmaceutical development, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Physicochemical Properties

N-methoxy-N-methyl-2-phenylacetamide is a stable, crystalline solid under standard conditions, making it an ideal starting material for multi-step syntheses.[1][2] Its stability contrasts with the often-labile nature of its downstream products, such as phenylacetaldehyde.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂[3] |

| Molecular Weight | 179.22 g/mol [3] |

| CAS Number | 95092-10-7[3] |

| Appearance | Colorless to pale yellow crystalline solid[2] |

| Melting Point | 82-84 °C[2] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, dimethyl sulfoxide)[2] |

Synthesis of N-Methoxy-N-Methyl-2-Phenylacetamide

The most common and efficient method for preparing N-methoxy-N-methyl-2-phenylacetamide involves the coupling of a phenylacetic acid derivative with N,O-dimethylhydroxylamine hydrochloride. This can be achieved through various coupling agents or by first converting the carboxylic acid to a more reactive species like an acid chloride.

Experimental Protocol: Synthesis from Phenylacetyl Chloride

This protocol details the synthesis of the title compound from phenylacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Phenylacetyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C, slowly add pyridine (2.2 equivalents).

-

Continue stirring for 10 minutes, then add a solution of phenylacetyl chloride (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthesis Workflow

Application in the Synthesis of Phenyl Ketone Intermediates

A primary application of Weinreb amides is their reaction with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yield.[4][5][6] This reaction is highly valued because the tetrahedral intermediate formed is stabilized by chelation with the methoxy group, preventing the common problem of over-addition to form a tertiary alcohol.[4]

Experimental Protocol: Reaction with Methylmagnesium Bromide

This protocol describes the synthesis of 1-phenylpropan-2-one, a valuable pharmaceutical intermediate.

Materials:

-

N-methoxy-N-methyl-2-phenylacetamide

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting 1-phenylpropan-2-one by distillation or column chromatography.

Reaction Mechanism and Quantitative Data

The reaction proceeds through a stable intermediate, which upon acidic workup, collapses to the ketone. This method is versatile and can be used with a variety of organometallic reagents.

References

- 1. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to N-methoxy-N-methyl-2-phenylacetamide: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methyl-2-phenylacetamide, a prominent member of the Weinreb amide class of compounds, serves as a critical intermediate in modern organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed methodologies for its preparation. Key physicochemical properties are presented in a structured tabular format for easy reference. Furthermore, this document outlines a detailed experimental protocol for its synthesis and includes a visualization of the synthetic workflow, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1][2] Its structure, featuring a phenyl group attached to an acetamide backbone with N-methoxy and N-methyl substituents, makes it a versatile building block in synthetic chemistry.[3] It is primarily recognized for its role as a stable acylating agent, which, upon reaction with organometallic reagents, yields ketones in a controlled manner, avoiding the over-addition that can occur with other acylating agents.[4][5] This unique reactivity has established N-methoxy-N-methyl-2-phenylacetamide and other Weinreb amides as indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][6] The compound typically appears as a colorless to pale yellow crystalline solid and is soluble in many organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[2]

Discovery and History

The development of N-methoxy-N-methyl-2-phenylacetamide is intrinsically linked to the groundbreaking work of Steven M. Weinreb and Steven Nahm in 1981.[7] Their research introduced the concept of using N-methoxy-N-methylamides (now famously known as Weinreb amides) for the synthesis of ketones from carboxylic acids.[5][7] This innovative method addressed a long-standing challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives like esters and acid chlorides, which often leads to the formation of tertiary alcohols instead of the desired ketones.[5]

The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[4][8] This intermediate prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[4] An acidic workup then liberates the ketone.[6] The first synthesis of a Weinreb amide was reported in 1981 and involved the treatment of N,O-dimethylhydroxylamine with trimethylaluminium (AlMe₃) as a coupling reagent.[7] Since this initial discovery, the use of Weinreb amides has become a cornerstone of modern organic synthesis, with numerous applications in the preparation of aldehydes and ketones.[5][7]

Physicochemical Properties

A summary of the key physical and chemical properties of N-methoxy-N-methyl-2-phenylacetamide is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | 82-84 °C | [2] |

| Solubility | Soluble in ethanol, chloroform, dimethyl sulfoxide | [2] |

| CAS Number | 95092-10-7 | [1] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 179.094628657 g/mol | [1] |

| Monoisotopic Mass | 179.094628657 g/mol | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Experimental Protocols

The synthesis of N-methoxy-N-methyl-2-phenylacetamide is typically achieved through the coupling of phenylacetic acid or one of its derivatives with N,O-dimethylhydroxylamine. Below are two representative experimental protocols.

Synthesis from Phenylacetyl Chloride

This method involves the conversion of phenylacetic acid to phenylacetyl chloride, followed by its reaction with N,O-dimethylhydroxylamine hydrochloride.

Step 1: Preparation of Phenylacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phenylacetic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

Step 2: Synthesis of N-methoxy-N-methyl-2-phenylacetamide

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 eq) to the solution.

-

Add the freshly prepared phenylacetyl chloride (1.0 eq) in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-methoxy-N-methyl-2-phenylacetamide.

Synthesis via Carbodiimide Coupling

This one-pot procedure directly couples phenylacetic acid with N,O-dimethylhydroxylamine hydrochloride using a carbodiimide coupling agent.

-

To a solution of phenylacetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~3.8 ppm (s, 2H): Methylene protons (-CH₂-).

-

δ ~3.7 ppm (s, 3H): Methoxy protons (-OCH₃).

-

δ ~3.2 ppm (s, 3H): N-methyl protons (-NCH₃).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~172 ppm: Carbonyl carbon (C=O).

-

δ ~135 ppm: Quaternary aromatic carbon.

-

δ ~129 ppm, ~128 ppm, ~127 ppm: Aromatic CH carbons.

-

δ ~61 ppm: Methoxy carbon (-OCH₃).

-

δ ~41 ppm: Methylene carbon (-CH₂-).

-

δ ~32 ppm: N-methyl carbon (-NCH₃).

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic workflow for the preparation of N-methoxy-N-methyl-2-phenylacetamide.

Caption: General workflow for the synthesis of N-methoxy-N-methyl-2-phenylacetamide.

Applications and Significance

N-methoxy-N-methyl-2-phenylacetamide is a valuable intermediate with broad applications in organic synthesis. Its primary use is in the preparation of phenyl-substituted ketones, which are common structural motifs in many biologically active molecules and pharmaceutical agents.[2] The controlled nature of the Weinreb ketone synthesis allows for the introduction of a wide range of functionalities through the use of various Grignard or organolithium reagents.[4] Beyond its role in drug discovery, this compound also finds utility as a reagent in other chemical reactions and in the synthesis of pesticides.[2]

Conclusion

N-methoxy-N-methyl-2-phenylacetamide, a direct descendant of the innovative Weinreb amide chemistry, continues to be a compound of significant interest to the scientific community. Its straightforward synthesis, coupled with its unique and highly selective reactivity, ensures its continued application in the development of novel chemical entities. This guide provides a foundational understanding of its history, properties, and preparation, serving as a valuable resource for researchers engaged in the field of organic synthesis and drug development.

References

- 1. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Reaction of N-methoxy-N-methyl-2-phenylacetamide with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of N-methoxy-N-methylamides, commonly known as Weinreb amides, with Grignard reagents is a powerful and widely utilized method for the synthesis of ketones. This reaction, a cornerstone of modern organic synthesis, offers a significant advantage over traditional methods by preventing the over-addition of the organometallic reagent to the ketone product, which would otherwise lead to the formation of tertiary alcohols.[1][2] The remarkable stability of the tetrahedral intermediate, formed by the chelation of the magnesium atom with the methoxy and carbonyl oxygens, is the key to this selectivity.[1] This document provides detailed application notes and protocols for the reaction of a specific Weinreb amide, N-methoxy-N-methyl-2-phenylacetamide, with various Grignard reagents, a crucial transformation for the synthesis of a range of substituted ketones.

Reaction Principle and Advantages

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized at low temperatures by the formation of a five-membered chelate ring involving the magnesium ion.[1] This stable intermediate prevents the collapse of the carbonyl group and subsequent addition of a second equivalent of the Grignard reagent. Upon acidic workup, the chelate is hydrolyzed to afford the desired ketone and N,O-dimethylhydroxylamine hydrochloride.

Key Advantages:

-

High Selectivity for Ketones: The primary advantage is the prevention of over-addition to form tertiary alcohols, a common side reaction with other acylating agents like esters or acid chlorides.[1][2]

-

Broad Substrate Scope: A wide variety of Grignard reagents, including alkyl, vinyl, aryl, and alkynyl, can be employed.

-

Functional Group Tolerance: The reaction is compatible with a range of functional groups on both the Weinreb amide and the Grignard reagent.

-

Mild Reaction Conditions: The reaction can often be carried out under mild conditions, preserving sensitive functional groups within the molecules.

Data Presentation: Reaction of N-methoxy-N-methyl-2-phenylacetamide with Various Grignard Reagents

The following table summarizes representative yields for the reaction of N-methoxy-N-methyl-2-phenylacetamide with different Grignard reagents. Please note that specific yields can vary based on the precise reaction conditions and the purity of the reagents.

| Grignard Reagent (R-MgX) | Product | Typical Yield (%) |

| Methylmagnesium bromide (CH₃MgBr) | 1-Phenylpropan-2-one | 85-95 |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Phenylbutan-2-one | 80-90 |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1,2-Diphenylethan-1-one (Deoxybenzoin) | 75-85 |

| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-Phenylbut-3-en-2-one | 70-80 |

Experimental Protocols

This section provides detailed protocols for the synthesis of the Weinreb amide (N-methoxy-N-methyl-2-phenylacetamide) and its subsequent reaction with a Grignard reagent.

Protocol 1: Synthesis of N-methoxy-N-methyl-2-phenylacetamide

Materials:

-

Phenylacetyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C, slowly add pyridine or triethylamine (1.2 equivalents).

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-